5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
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Overview
Description
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a fluorinated aromatic aldehyde that contains a boronic acid derivative. This compound is of significant interest in organic synthesis due to its utility in various chemical reactions, particularly in cross-coupling reactions.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through the reaction of 5-fluorobenzaldehyde with bis(pinacolato)diboron in the presence of a suitable catalyst, such as palladium or nickel, under inert atmosphere conditions.
The reaction typically requires heating and may involve the use of solvents like toluene or dioxane.
Industrial Production Methods:
On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Types of Reactions:
Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Oxidation and Reduction Reactions: It can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Substitution Reactions: The boronic acid derivative can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like sodium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Biaryl compounds from Suzuki-Miyaura coupling.
Carboxylic acids from oxidation.
Alcohols from reduction.
Chemistry:
Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Facilitates the construction of carbon-carbon bonds in organic synthesis.
Biology:
Employed in the development of fluorescent probes for biological imaging.
Utilized in the study of enzyme inhibitors and other bioactive molecules.
Medicine:
Involved in the synthesis of drug candidates and intermediates for various therapeutic areas.
Potential use in the development of anticancer and antiviral agents.
Industry:
Applied in the production of materials with specific electronic and optical properties.
Used in the creation of advanced polymers and coatings.
Mechanism of Action
The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds by reacting with organohalides in the presence of a palladium catalyst. The mechanism involves oxidative addition, transmetalation, and reductive elimination steps.
Molecular Targets and Pathways:
Molecular Targets: Enzymes and receptors involved in biological processes.
Pathways: Pathways related to the synthesis of biologically active molecules and materials.
Comparison with Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness:
The presence of the aldehyde group in 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde distinguishes it from other similar compounds, providing additional reactivity and versatility in organic synthesis.
This compound's unique properties and broad applicability make it a valuable tool in both academic research and industrial applications. Its ability to facilitate complex chemical transformations and its role in the synthesis of biologically active molecules underscore its importance in the field of chemistry.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(15)7-9(11)8-16/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STGVEURXAACTES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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